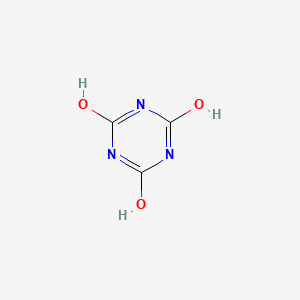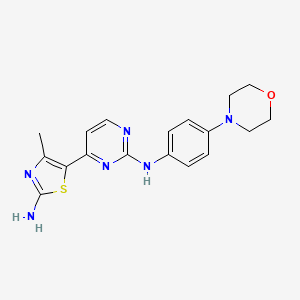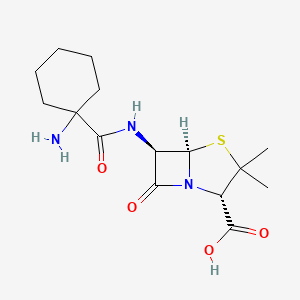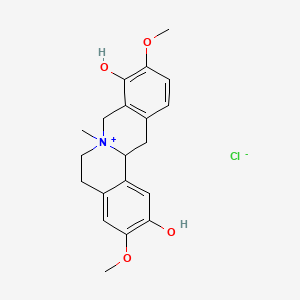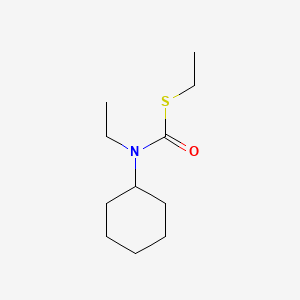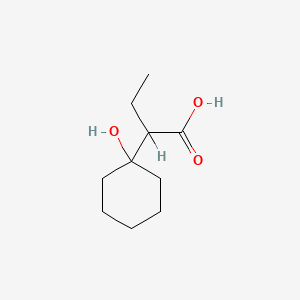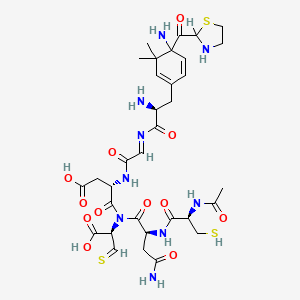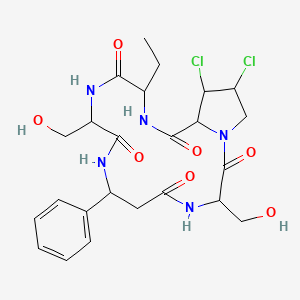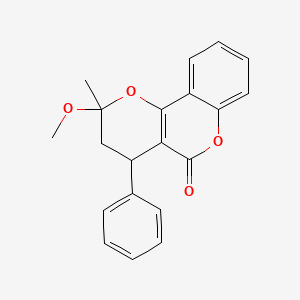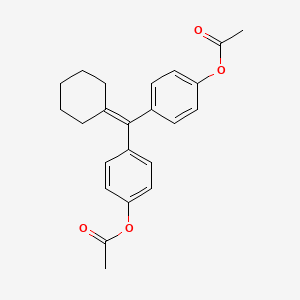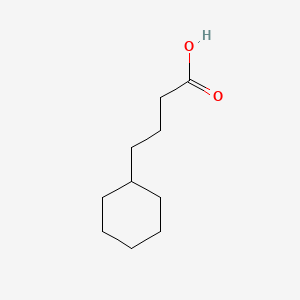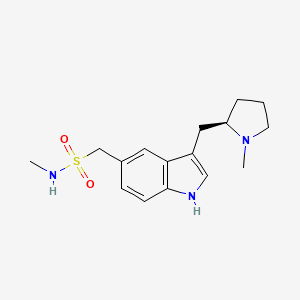
CP-122288
Overview
Description
CP-122288 is a synthetic compound that acts as a potent and selective agonist for the serotonin receptor subtypes 5-HT1B, 5-HT1D, and 5-HT1F . It is a derivative of the migraine medication sumatriptan, but it is significantly more potent in inhibiting neurogenic inflammation and plasma protein extravasation . Despite its high potency, this compound was not found to be effective as a treatment for migraine in human trials .
Preparation Methods
The synthesis of CP-122288 involves several steps, starting with the preparation of the indole derivative. The key synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the pyrrolidine moiety.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride.
Chemical Reactions Analysis
CP-122288 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can undergo substitution reactions, especially at the pyrrolidine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-122288 has several scientific research applications:
Neurogenic Inflammation: It is used to study neurogenic inflammation due to its potent inhibitory effects.
Migraine Research: Although not effective as a treatment, it is used in research to understand the underlying causes of migraine.
Serotonin Receptor Studies: This compound is used to study the function and pharmacology of serotonin receptor subtypes 5-HT1B, 5-HT1D, and 5-HT1F.
Mechanism of Action
CP-122288 exerts its effects by acting as an agonist for the serotonin receptor subtypes 5-HT1B, 5-HT1D, and 5-HT1F . These receptors are involved in the regulation of neurogenic inflammation and vasoconstriction. By selectively activating these receptors, this compound inhibits neurogenic inflammation without causing significant vasoconstriction .
Comparison with Similar Compounds
CP-122288 is unique in its high potency and selectivity for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes . Similar compounds include:
Sumatriptan: A less potent derivative used for migraine treatment.
CP-122638: Another conformationally restricted analogue of sumatriptan with similar properties.
Eletriptan: A triptan used for migraine treatment with different receptor selectivity.
This compound stands out due to its high potency in inhibiting neurogenic inflammation and its selectivity for serotonin receptor subtypes .
Properties
CAS No. |
143321-74-8 |
|---|---|
Molecular Formula |
C16H23N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |
InChI Key |
BWQZTHPHLITOOZ-CQSZACIVSA-N |
Isomeric SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
